



# Application Notes and Protocols: LEI105 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LEI105** is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipase- $\alpha$  (DAGL- $\alpha$ ) and diacylglycerol lipase- $\beta$  (DAGL- $\beta$ ). By inhibiting these enzymes, **LEI105** effectively reduces the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). Emerging research has implicated the dysregulation of the endocannabinoid system, particularly the DAGL/2-AG axis, in the progression of several cancers. Notably, upregulation of DAGL $\alpha$  has been observed in hepatocellular carcinoma (HCC), where it is associated with tumor progression and resistance to tyrosine kinase inhibitors (TKIs) such as lenvatinib.[1] This provides a strong rationale for investigating **LEI105** in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.

These application notes provide a summary of the preclinical rationale and hypothetical protocols for evaluating **LEI105** in combination with a tyrosine kinase inhibitor for the treatment of hepatocellular carcinoma.

## **Preclinical Data Summary**

Currently, there are no published studies directly evaluating **LEI105** in combination with other drugs. However, based on the known mechanism of **LEI105** and the role of the DAGL/2-AG axis in cancer, a compelling case can be made for its use in combination therapies.



| Drug<br>Combination                                    | Cancer Type                                         | Experimental<br>Model                                      | Key Findings<br>(Hypothesized)                                                                                          | Rationale                                                                                                       |
|--------------------------------------------------------|-----------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| LEI105 +<br>Lenvatinib                                 | Hepatocellular<br>Carcinoma<br>(HCC)                | HCC cell lines (e.g., Huh7, HepG2), Xenograft mouse models | Synergistic inhibition of cell proliferation, induction of apoptosis, and overcoming of acquired lenvatinib resistance. | DAGLα is upregulated in HCC and its activity contributes to lenvatinib resistance by enhancing YAP activity.[1] |
| LEI105 + Standard Chemotherapy (e.g., Doxorubicin)     | Various Solid<br>Tumors                             | Cancer cell lines, Patient-derived xenografts (PDXs)       | Increased cytotoxic effect of chemotherapy, reduction in tumor growth and metastasis.                                   | The endocannabinoid system is involved in cancer cell proliferation, invasion, and angiogenesis.[2]             |
| LEI105 + Immune Checkpoint Inhibitor (e.g., anti-PD-1) | Immunogenic<br>Tumors (e.g.,<br>Melanoma,<br>NSCLC) | Syngeneic<br>mouse tumor<br>models                         | Enhanced anti-<br>tumor immune<br>response,<br>improved tumor<br>control.                                               | The endocannabinoid system can modulate the tumor microenvironmen t and immune responses.[5]                    |

# Signaling Pathways and Experimental Workflow DAGLα Signaling Pathway in Hepatocellular Carcinoma











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Diacylglycerol lipase alpha promotes hepatocellular carcinoma progression and induces lenvatinib resistance by enhancing YAP activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Modulation of the Endocannabinoid System as a Potential Anticancer Strategy [frontiersin.org]
- 4. Endocannabinoid system modulation in cancer biology and therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endocannabinoid system in cancer biology: a mini-review of mechanisms and therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: LEI105 in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608513#lei105-in-combination-with-other-drugs]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com